ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
概要
説明
This compound is a complex organic molecule with potential pharmaceutical applications . It’s known as a double prodrug, which means it’s converted into the active compound after entering the body . The main indication for this compound is the post-operative prevention of deep-vein thrombosis and the prevention of strokes .
Synthesis Analysis
The synthesis of this compound involves several steps, including the treatment of a precursor compound with a suitable ammonia source and/or ammonia gas in the presence of hydrogen chloride gas and a Lewis acid .Molecular Structure Analysis
The molecular formula of this compound is C34H42N6O6 . It contains several functional groups, including carbonyl, amide, and benzimidazole groups, which contribute to its chemical properties and biological activity.Chemical Reactions Analysis
As a prodrug, this compound undergoes metabolic reactions in the body to produce the active compound . The exact nature of these reactions can depend on various factors, including the specific metabolic pathways present in the body.科学的研究の応用
Synthesis and Industrial Production
Improved Synthesis
Ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is synthesized as part of a process to create dabigatran etexilate, an effective drug for thromboembolic diseases. The synthesis is designed to be economical and environmentally friendly, with an overall yield of about 33.75% (Zhong Bo-hua, 2012).
Alternative Synthesis Methods
Another study explored a different synthesis route for dabigatran etexilate, yielding about 48% and highlighting various methodologies and reaction conditions (Cheng Huansheng, 2013).
Crystallography and Structural Analysis
- Crystal Structure Analysis: The compound’s crystal structure was analyzed, revealing specific dihedral angles between benzene and pyridine rings and their relationships with the benzimidazole mean plane. This study contributes to understanding the molecular geometry and potential interactions (Hong-qiang Liu et al., 2012).
Medicinal Chemistry and Drug Development
Drug Design and Anti-Cancer Activity
Research has been conducted on designing novel compounds using this chemical as a starting material, with particular focus on their potential anti-cancer activities. These studies provide insights into the compound’s utility in developing new therapeutic agents (L.-Z. Liu et al., 2019).
Anticoagulant Activity
Some derivatives of the compound have been synthesized and tested for their anticoagulant properties, contributing to the development of new anticoagulant agents (Jiabin Yang et al., 2015).
Antimycobacterial Activity
The compound's derivatives have been explored for their antimycobacterial activity, which is crucial for developing treatments against tuberculosis and other mycobacterial infections (Kai Lv et al., 2017).
Synthesis of Nilotinib
The compound has been used in the synthesis of Nilotinib, an antitumor agent, highlighting its role in the production of significant pharmaceuticals (Wang Cong-zhan, 2009).
Hydrolytic Degradation Study
A study on the hydrolytic degradation of dabigatran etexilate mesylate, a prodrug salt, involved this compound and led to the discovery of new degradants, providing valuable information for the drug’s stability and safety profile (V. Mutha et al., 2018).
Herbicidal Activities
Research into novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates, including derivatives of this compound, has shown potential in developing new herbicides (Zhihong Xu et al., 2017).
将来の方向性
特性
IUPAC Name |
ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPGDBVPFJTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran Impurity 8 | |
CAS RN |
1408238-40-3 | |
Record name | Dabigatran impurity 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。